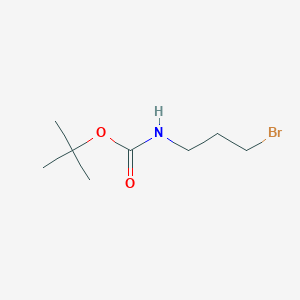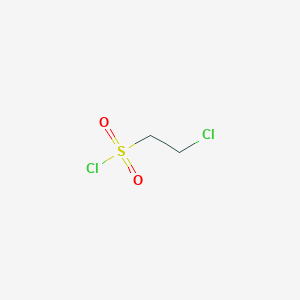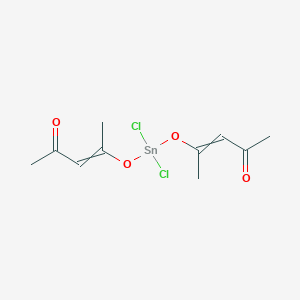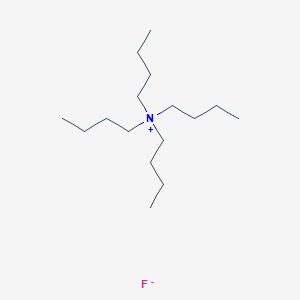
4,5-二氨基-2-氟苯甲腈
概述
描述
Synthesis Analysis
The synthesis of compounds similar to 4,5-Diamino-2-fluorobenzonitrile often involves the reaction of 2-fluorobenzonitriles with specific reagents. For example, the reaction of 2,6-difluorobenzonitrile with guanidine carbonate can yield 2,4-diamino-5-fluoroquinazoline, showcasing the generality of such reactions even with electron-donating groups present (Hynes et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds like 4,5-Diamino-2-fluorobenzonitrile can be analyzed through computational methods such as Density Functional Theory (DFT). Studies on similar compounds, like 5-fluoro-2-methylbenzonitrile, have provided insights into geometrical parameters, vibrational spectra, and non-linear optical properties, contributing to a deeper understanding of their structural characteristics (Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 4,5-Diamino-2-fluorobenzonitrile-like compounds can be explored through various reactions. For instance, the ammoxidation of 2,4-dibromo-5-fluorobenzonitrile has been described, highlighting potential pathways for synthesizing intermediates of fluoroquinolones (Qiong et al., 1998).
Physical Properties Analysis
The study of physical properties such as transition temperatures and molecular stability is crucial for understanding the behavior of 4,5-Diamino-2-fluorobenzonitrile in different conditions. Research on related compounds has shown that F-substituted esters exhibit higher nematic-isotropic transition temperatures, indicating the impact of structural modifications on physical properties (Kelly & Schad, 1984).
Chemical Properties Analysis
The chemical properties of compounds like 4,5-Diamino-2-fluorobenzonitrile can be elucidated through studies on their formation, reactivity, and interaction with other chemicals. For example, the metal-mediated coupling of 4-fluorobenzonitrile has demonstrated the potential for producing complex structures such as thorium(IV) tetraazamacrocycles (Schelter et al., 2007).
科学研究应用
抑制念珠菌双氢叶酸还原酶:类似于4,5-二氨基-2-氟苯甲腈的化合物,如5-(4-取代苄基)-2,4-二氨基喹唑啉,显示出作为念珠菌双氢叶酸还原酶选择性抑制剂的潜力。这为抗真菌药物的开发提供了途径 (G. E. Jagdmann et al., 1995)。
取代效应研究:对4-氟苯甲腈等化合物的研究有助于了解氟原子和氰基对过渡态的取代效应,对分子化学有价值 (Yan Zhao et al., 2018)。
与各种化合物的反应:与4,5-二氨基-2-氟苯甲腈密切相关的2-氟-5-硝基苯甲腈与胺、氨基酸和NH-杂环化合物发生反应,提供了有关化学行为和应用的见解 (J. Wilshire, 1967)。
2,4-二氨基喹唑啉的合成:研究表明从2-氟苯甲腈制备2,4-二氨基喹唑啉的方法,展示了与制药相关的合成途径 (J. Hynes et al., 1988, 1991)。
氟喹诺酮中间体:合成2,4-二溴-5-氟苯甲腈等化合物展示了在氟喹诺酮中间体中的潜在应用,这在药物化学中至关重要 (Zhen Qiong et al., 1998)。
芳香族聚酰胺:利用结构类似于4,5-二氨基-2-氟苯甲腈的化合物研究芳香族聚酰胺表明具有高粘度和稳定性,可用于生产透明、柔韧的薄膜 (S. Hsiao & Kuan-Yu Chu, 1997)。
放射性氟化物氧化物环加成:这一过程可快速制备低分子量放射性药物和易于标记敏感生物聚合物,对医学成像和诊断至关重要 (B. Zlatopolskiy et al., 2012)。
安全和危害
The compound is classified as a warning under the GHS07 pictogram . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
4,5-diamino-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGFEOQZSGENDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diamino-2-fluorobenzonitrile | |
CAS RN |
226701-59-3 | |
| Record name | 4,5-diamino-2-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














